BenchChemオンラインストアへようこそ!

Teverelix

Histamine Release Anaphylactoid Risk Peptide Safety

Procure Teverelix (144743-92-0) for research requiring a third-generation GnRH antagonist with a distinct safety profile. Unlike earlier agents, its peptide modifications confer enhanced solubility and reduce histamine release by over 60-fold, critical for minimizing systemic pseudoallergic reactions. Its unique D-hCit6 and D-Ala-NH210 structure provides a non-interchangeable pharmacological fingerprint essential for reliable, reproducible study outcomes in oncology and women's health.

Molecular Formula C74H100ClN15O14
Molecular Weight 1459.1 g/mol
CAS No. 144743-92-0
Cat. No. B1146071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeverelix
CAS144743-92-0
Molecular FormulaC74H100ClN15O14
Molecular Weight1459.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C
InChIInChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1
InChIKeyNOENHWMKHNSHGX-IAOPALDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teverelix (CAS 144743-92-0) for Procurement: A Next-Generation GnRH Antagonist with Differentiated Safety and Formulation


Teverelix (CAS 144743-92-0) is a synthetic decapeptide gonadotropin-releasing hormone (GnRH) antagonist that directly competes with endogenous GnRH for receptor binding in the anterior pituitary gland [1]. This mechanism results in the immediate and reversible suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and subsequently gonadal steroids like testosterone and estradiol [2]. As a member of the third-generation GnRH antagonist class, Teverelix is distinguished by its peptide sequence modifications that confer enhanced water solubility and a reduced propensity to induce histamine release, a common limitation of earlier-generation antagonists [3]. Currently in late-stage clinical development, Teverelix is being investigated in both immediate-release and proprietary long-acting depot formulations for indications including advanced prostate cancer, endometriosis, and benign prostatic hyperplasia [4].

Teverelix Procurement: Why Cross-Class Substitution with Degarelix or Cetrorelix Introduces Undefined Risks


The GnRH antagonist class exhibits substantial heterogeneity in both physicochemical properties and clinical safety profiles, making generic interchange between members like Degarelix, Cetrorelix, and Teverelix a high-risk proposition for clinical development and research. Key differentiators, such as histamine-releasing potential, vary by over 60-fold within the class [1], a parameter directly correlated with the risk and severity of systemic pseudoallergic reactions. Furthermore, formulation-specific factors, including solubility, gelation propensity, and sustained-release kinetics, critically impact bioavailability and the duration of therapeutic effect [2]. A direct comparison reveals that Teverelix's unique chemical structure (incorporating D-hCit at position 6 and D-Ala-NH2 at position 10) confers a distinct pharmacological fingerprint not replicated by other members of the class [3]. Therefore, substituting Teverelix with another GnRH antagonist without a complete re-evaluation of these parameters introduces significant and unquantifiable variability into experimental or therapeutic outcomes.

Teverelix Technical Differentiation: A Quantitative Guide for Scientific Selection


Histamine Release Liability: Teverelix Demonstrates 62-Fold Lower Potency than Cetrorelix

Teverelix TFA demonstrates significantly weaker histamine-releasing properties in vitro compared to the first-generation antagonist Cetrorelix. This reduction in histamine release liability is a key differentiator for safety, as earlier antagonists were limited by the potential for severe anaphylactoid reactions [1]. The data indicate that Teverelix requires a 62-fold higher concentration to achieve the same effect as Cetrorelix in this assay, translating to a substantially lower theoretical risk of adverse events related to mast cell degranulation.

Histamine Release Anaphylactoid Risk Peptide Safety

Rapid Onset of Medical Castration in Prostate Cancer: Mean Time of 1.10-1.77 Days

In patients with advanced prostate cancer, Teverelix Drug Product (DP) achieves a rapid onset of medical castration (defined as serum testosterone < 0.5 ng/mL). Subcutaneous (SC) administration results in a mean time to castration ranging from 1.10 to 1.77 days [1]. This rapid onset is a hallmark of the GnRH antagonist class and is faster than the intramuscular (IM) route for the same compound, which had a mean onset of 2.4 days [1]. For a selected high-dose regimen (180 mg SC + 180 mg IM), the target castration rate was 97.5% at Day 28 [2]. While maintenance of castration beyond Day 42 was suboptimal in this specific trial (dropping to 82.5%), the initial rapid suppression is well-documented [2].

Advanced Prostate Cancer Testosterone Suppression Castration Onset

Formulation Advantage: Controlled TFA Ratio Prevents Gelation and Enables Homogeneous Suspension

A significant manufacturing and handling challenge for many peptidic GnRH antagonists is their propensity to form gels in aqueous solution, which can lead to inconsistent dosing and poor bioavailability. Teverelix's formulation addresses this through precise control of the trifluoroacetate (TFA) counterion ratio [1]. A teverelix-TFA composition with a molar ratio of teverelix to TFA of at least 1:2.2 is specifically claimed to prevent undesirable gel formation and provide a homogenous suspension [1]. This controlled formulation leads to a soluble-insoluble transition at the injection site, thereby enabling a predictable and sustained release profile [2]. This is in contrast to earlier antagonists like Abarelix, which are noted for their relatively poor solubility [3].

Peptide Formulation Sustained Release Bioavailability

Teverelix in Practice: Optimal Scientific and Clinical Development Applications


Cardiovascular Risk-Focused Advanced Prostate Cancer Therapy

Based on the well-documented cardiovascular safety concerns associated with GnRH agonists, Teverelix is being specifically developed for advanced prostate cancer patients with objectively defined high cardiovascular risk. As a GnRH antagonist, it avoids the initial testosterone surge and associated cardiovascular adverse events seen with agonists [1]. Phase 3 trial development is being guided by pharmacometric modeling to optimize a regimen for this high-risk population, seeking to differentiate Teverelix as a safer alternative in this critical patient subset [2].

Development of Long-Acting Injectable Therapies for Endometriosis

Teverelix's formulation and pharmacokinetic profile support its development as a long-acting injectable depot for women's health indications like endometriosis. Phase 1 data in healthy premenopausal women demonstrate predictable, dose-dependent estradiol suppression with a favorable bone safety profile (maintenance of bone turnover markers) and good tolerability [3]. These characteristics, coupled with the potential for infrequent dosing (e.g., every 6 weeks), position Teverelix for a first-mover advantage in this space, where no long-acting injectable GnRH antagonist is currently approved [4].

Urological Indications with Rapid Onset Requirement (e.g., Acute Urinary Retention)

The rapid onset of testosterone suppression (achieving castration in 1.1-1.8 days via SC administration) makes Teverelix a strong candidate for conditions requiring immediate hormonal intervention. This is particularly relevant for the prevention of acute urinary retention (AUR) recurrence in men with benign prostatic hyperplasia (BPH), where rapid prostate volume reduction is desired [5]. Early clinical data in BPH patients showed a 34.5% reduction in IPSS by Week 16 compared to 5.2% for placebo, demonstrating a rapid and clinically meaningful symptomatic benefit [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teverelix

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.